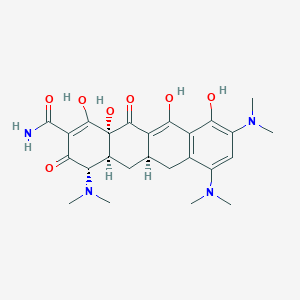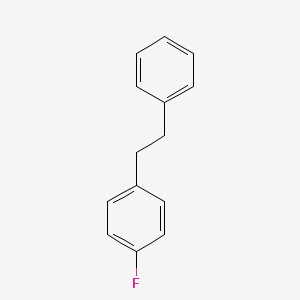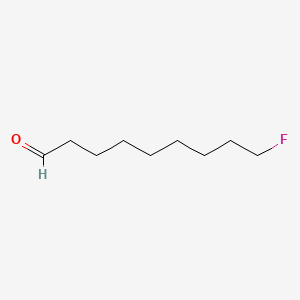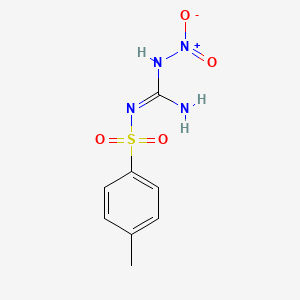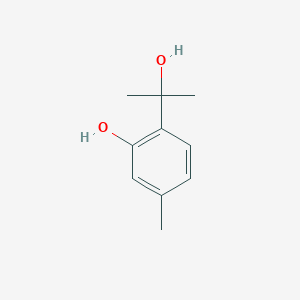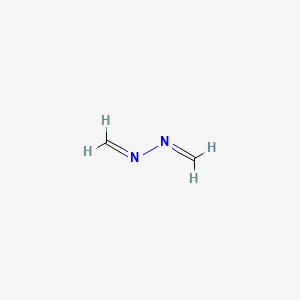
2,3-Diazabutadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabutadiene is an organic compound with the molecular formula C₂H₄N₂ It is a member of the diazabutadiene family, which are characterized by the presence of two nitrogen atoms within a butadiene framework
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Diazabutadiene can be synthesized through several methods. One common approach involves the condensation of glyoxal with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Another method involves the reaction of formaldehyde with hydrazine, producing this compound as a product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors to ensure consistent production and higher yields.
化学反応の分析
Types of Reactions: 2,3-Diazabutadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted diazabutadienes, hydrazine derivatives, and oxides .
科学的研究の応用
2,3-Diazabutadiene has a wide range of applications in scientific research:
Biology: Research has explored its potential as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Medicine: Its derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and as a precursor for various chemical reactions in industrial processes
作用機序
The mechanism by which 2,3-diazabutadiene exerts its effects involves its ability to form stable complexes with metals. These complexes can participate in various catalytic processes, including the cleavage of bonds such as B–B bonds in diboron compounds. The reaction mechanism is typically concerted, meaning it proceeds without the formation of radical intermediates .
類似化合物との比較
- 1,2-Diazabutadiene
- 1,3-Diazabutadiene
- 1,4-Diazabutadiene
Comparison: 2,3-Diazabutadiene is unique due to its specific nitrogen positioning within the butadiene framework, which influences its reactivity and the types of reactions it can undergo. Compared to other diazabutadienes, this compound is particularly effective in forming stable metal complexes and participating in cycloaddition reactions .
特性
CAS番号 |
503-27-5 |
|---|---|
分子式 |
C2H4N2 |
分子量 |
56.07 g/mol |
IUPAC名 |
N-(methylideneamino)methanimine |
InChI |
InChI=1S/C2H4N2/c1-3-4-2/h1-2H2 |
InChIキー |
NBHLEUNJGNIKRR-UHFFFAOYSA-N |
正規SMILES |
C=NN=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


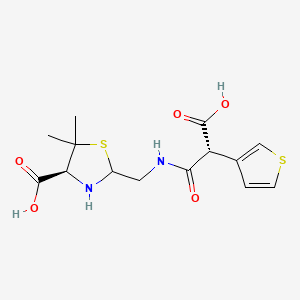
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
